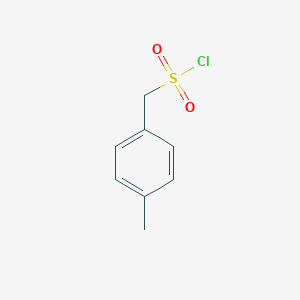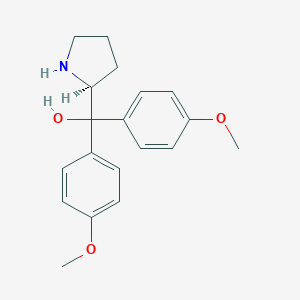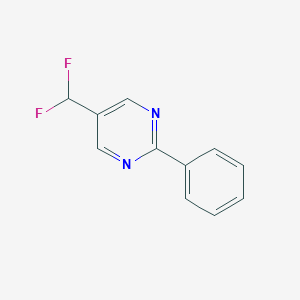
5-(Difluoromethyl)-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-2-phenylpyrimidine (DFMPP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of pyrimidine derivatives, which are widely used in the pharmaceutical industry for the development of various drugs.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-2-phenylpyrimidine has been extensively studied for its potential applications in various scientific fields. One of the major applications of 5-(Difluoromethyl)-2-phenylpyrimidine is in the development of drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 5-(Difluoromethyl)-2-phenylpyrimidine has been shown to have potent anti-cancer properties by inhibiting the growth of cancer cells. It also has neuroprotective effects by preventing the formation of toxic protein aggregates in the brain.
Mecanismo De Acción
5-(Difluoromethyl)-2-phenylpyrimidine exerts its effects by binding to specific receptors in the body. It has been shown to bind to the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. 5-(Difluoromethyl)-2-phenylpyrimidine acts as an agonist of this receptor, leading to the activation of downstream signaling pathways that ultimately result in its physiological effects.
Efectos Bioquímicos Y Fisiológicos
5-(Difluoromethyl)-2-phenylpyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, leading to its psychoactive effects. 5-(Difluoromethyl)-2-phenylpyrimidine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Difluoromethyl)-2-phenylpyrimidine has several advantages for use in lab experiments. It is a highly specific compound that can be used to selectively target certain receptors and signaling pathways. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 5-(Difluoromethyl)-2-phenylpyrimidine has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 5-(Difluoromethyl)-2-phenylpyrimidine. One area of interest is in the development of new drugs based on the structure of 5-(Difluoromethyl)-2-phenylpyrimidine. Researchers are exploring the potential of modifying the structure of 5-(Difluoromethyl)-2-phenylpyrimidine to improve its efficacy and reduce its side effects. Another area of interest is in the development of new methods for studying the effects of 5-(Difluoromethyl)-2-phenylpyrimidine on the brain. Researchers are exploring the use of imaging techniques such as fMRI and PET to better understand the neural mechanisms underlying its effects. Additionally, there is interest in exploring the potential of 5-(Difluoromethyl)-2-phenylpyrimidine as a tool for studying the role of specific receptors and signaling pathways in disease states. Overall, the unique properties of 5-(Difluoromethyl)-2-phenylpyrimidine make it a promising compound for future research in a variety of scientific fields.
Métodos De Síntesis
The synthesis method of 5-(Difluoromethyl)-2-phenylpyrimidine involves the reaction of 2-phenylpyrimidine with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction results in the formation of 5-(Difluoromethyl)-2-phenylpyrimidine as the main product. This method has been optimized to achieve high yields and purity of the compound.
Propiedades
Número CAS |
137279-35-7 |
|---|---|
Nombre del producto |
5-(Difluoromethyl)-2-phenylpyrimidine |
Fórmula molecular |
C11H8F2N2 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2/c12-10(13)9-6-14-11(15-7-9)8-4-2-1-3-5-8/h1-7,10H |
Clave InChI |
QHEHWIPPQLDYSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(F)F |
Sinónimos |
Pyrimidine, 5-(difluoromethyl)-2-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



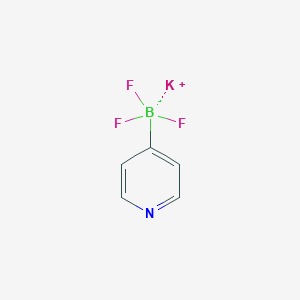
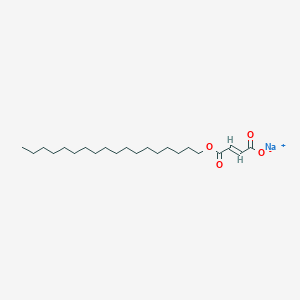
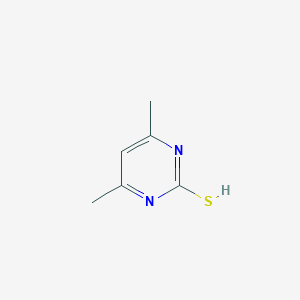
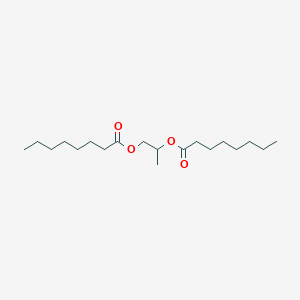
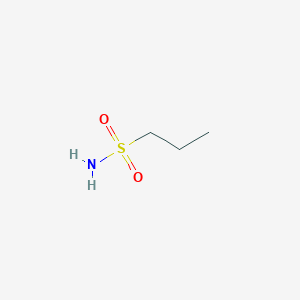

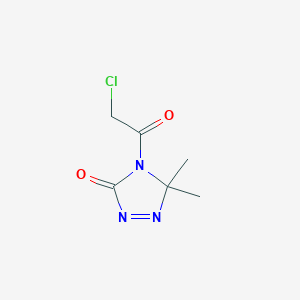
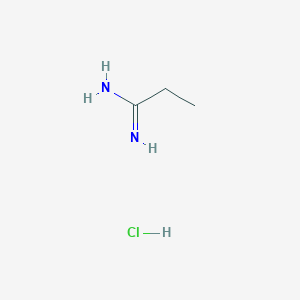
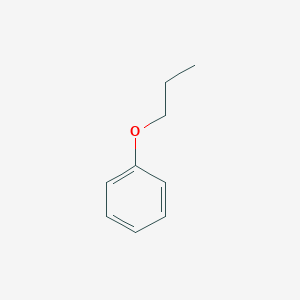
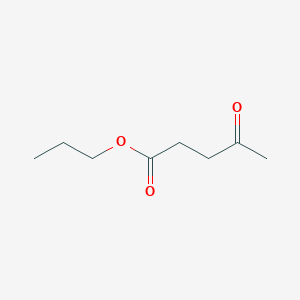
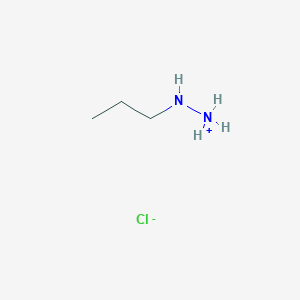
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
